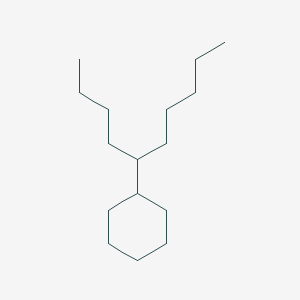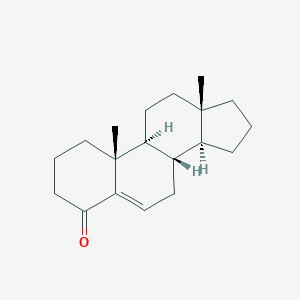
Androst-5-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-4-one, also known as 4-androstene-3, 5-dione (AD), is a naturally occurring steroid hormone that is synthesized in the adrenal gland and gonads. It is a precursor to testosterone and estrogen in the body. AD is an important intermediate in the biosynthesis of androgens and estrogens. It has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
AD acts as a substrate for the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts it to testosterone or estradiol. Testosterone and estradiol are then converted to dihydrotestosterone (DHT) and 17β-estradiol, respectively, by the enzymes 5α-reductase and aromatase. DHT and 17β-estradiol are the active forms of testosterone and estradiol, respectively, and are responsible for the physiological effects of these hormones.
Efectos Bioquímicos Y Fisiológicos
AD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance libido. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AD has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a precursor to testosterone and estrogen, which are important hormones in many physiological processes. However, AD has some limitations as well. It is unstable and can degrade over time. It is also subject to oxidation and reduction reactions, which can affect its purity and activity.
Direcciones Futuras
There are several possible future directions for research on AD. One area of interest is the development of new synthetic analogs of testosterone and estrogen for use in the treatment of various diseases. Another area of interest is the study of the effects of androgens and estrogens on the development of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of AD and its derivatives.
Métodos De Síntesis
AD can be synthesized from dehydroepiandrosterone (DHEA) or androstenedione (ADIONE) by using a series of chemical reactions. The most common method for synthesizing AD is the oxidation of ADIONE using potassium permanganate or chromium trioxide. The resulting product is then reduced using sodium borohydride to produce AD.
Aplicaciones Científicas De Investigación
AD has been extensively studied for its potential use in various scientific research applications. It has been used as a precursor for the synthesis of testosterone and estrogen analogs. It has also been used as a substrate for the study of steroid biosynthesis pathways. AD has been used to investigate the effects of androgens on the development of prostate cancer and other diseases.
Propiedades
Número CAS |
13583-72-7 |
|---|---|
Nombre del producto |
Androst-5-en-4-one |
Fórmula molecular |
C19H28O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-one |
InChI |
InChI=1S/C19H28O/c1-18-10-3-5-14(18)13-7-8-16-17(20)6-4-11-19(16,2)15(13)9-12-18/h8,13-15H,3-7,9-12H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |
Clave InChI |
MCYXUSLOLJKBAQ-UNTXSKPGSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4C(=O)CCC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |
SMILES canónico |
CC12CCCC1C3CC=C4C(=O)CCCC4(C3CC2)C |
Sinónimos |
Androst-5-en-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



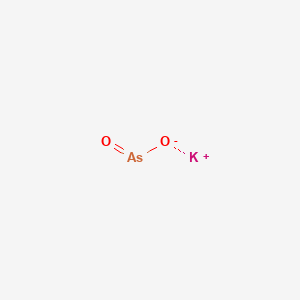
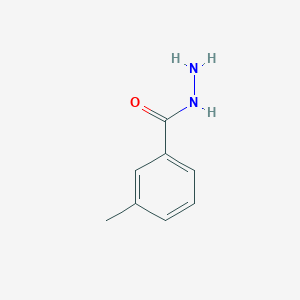
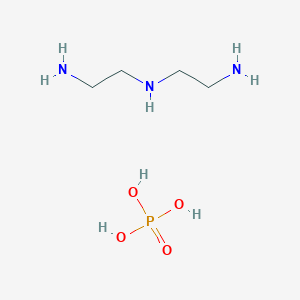

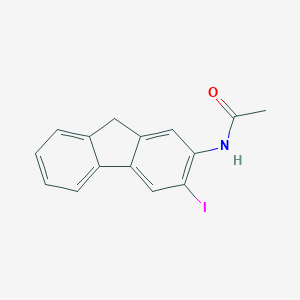
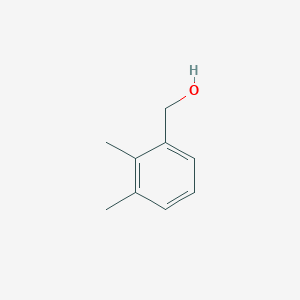
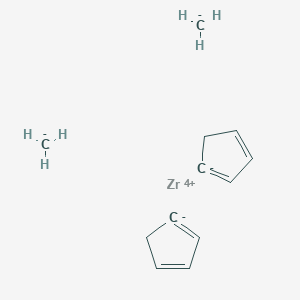
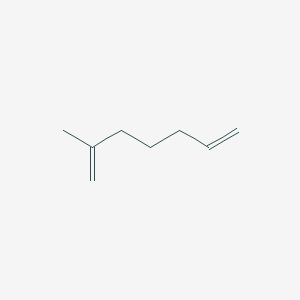

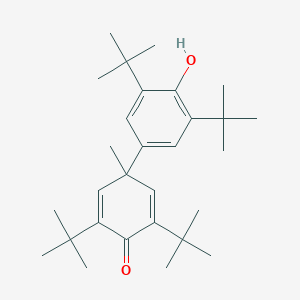
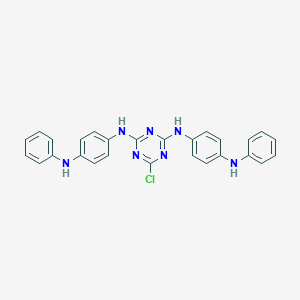
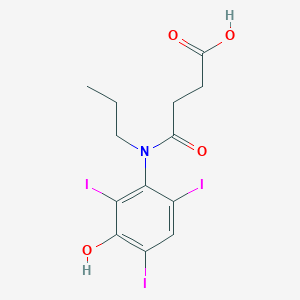
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
